molecular formula C12H13ClN2S B2966005 N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine CAS No. 477848-42-3

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine

Cat. No.: B2966005
CAS No.: 477848-42-3
M. Wt: 252.76
InChI Key: WVLDCUSZTFFWKE-UHFFFAOYSA-N
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Description

"N-Benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine" (CAS No. 477848-42-3) is a thiazole-containing amine derivative with the molecular formula C₁₂H₁₃ClN₂S and a molecular weight of 252.76 g/mol. Key physical properties include a density of 1.3±0.1 g/cm³, a boiling point of 346.8±34.0 °C at 760 mmHg, and a flash point of 163.5±25.7 °C . The compound features a 2-chlorothiazole core linked to a benzyl group via a methyl-substituted amine bridge.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c1-15(8-10-5-3-2-4-6-10)9-11-7-14-12(13)16-11/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLDCUSZTFFWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine typically involves the reaction of 2-chloro-1,3-thiazole with benzylamine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product from impurities .

Chemical Reactions Analysis

Types of Reactions

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or disrupt cellular processes by binding to key proteins. For example, it may interfere with the synthesis of nucleic acids or proteins, leading to the inhibition of microbial growth or viral replication . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related thiazole derivatives, focusing on molecular features, properties, and applications.

Structural and Functional Comparisons

N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine (CAS No. MDLMFCD30292498) Molecular Formula: C₁₀H₁₀ClN₃S Molecular Weight: 239.73 g/mol Key Features: Replaces the benzyl group with a 3-methylpyridin-2-amine moiety. Applications: Used as a building block in medicinal chemistry for metal-catalyzed C–H bond functionalization reactions .

3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline

  • Molecular Formula : C₁₀H₈Cl₂N₂S
  • Molecular Weight : 259.15 g/mol
  • Key Features : Substitutes the benzyl group with a 3-chloroaniline group. The electron-withdrawing chlorine on the aniline ring may increase electrophilicity and reactivity in cross-coupling reactions.
  • Applications : A high-purity intermediate in pharmaceuticals and pesticides .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Key Features: Contains a benzamide core instead of a thiazole, with an N,O-bidentate directing group. Applications: Primarily used in metal-catalyzed C–H activation studies, highlighting structural versatility in directing group design .

Physical Properties and Reactivity

Property Target Compound Pyridine Derivative Aniline Derivative Benzamide Derivative
Molecular Weight (g/mol) 252.76 239.73 259.15 207.27
Boiling Point (°C) 346.8±34.0 N/A N/A N/A
Density (g/cm³) 1.3±0.1 N/A N/A N/A
Key Functional Groups Benzyl, methylamine, thiazole Pyridine, methyl, thiazole Chloroaniline, thiazole Benzamide, hydroxyalkyl
Applications Pharma intermediates, R&D C–H functionalization Pharma/pesticide synthesis Catalysis, C–H activation

Research Findings

  • Reactivity : The 2-chlorothiazole moiety is a common electrophilic site in nucleophilic aromatic substitution (SNAr) reactions, a feature shared with the aniline derivative .
  • Structural Analysis : X-ray crystallography (utilizing SHELX software ) confirms the planar geometry of the thiazole ring, critical for intermolecular interactions in solid-state applications.

Biological Activity

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine is a thiazole derivative with notable biological activity. This compound has attracted attention in various fields, particularly in medicinal chemistry for its potential as an antimicrobial and antiviral agent. This article explores the synthesis, biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃ClN₂S
  • Molecular Weight : 252.76 g/mol
  • CAS Number : 477848-42-3

The compound features a benzyl group attached to a thiazole ring, which is substituted with a chlorine atom and a methyl group. The presence of these functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-1,3-thiazole with benzylamine and formaldehyde under basic conditions (e.g., sodium hydroxide or potassium carbonate) at elevated temperatures (80-100°C) for several hours.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial and fungal strains. In vitro studies demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi .

Table 1: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antiviral Activity

The compound has also shown potential antiviral properties, particularly against RNA viruses. Mechanistic studies suggest that it may inhibit viral replication by interfering with nucleic acid synthesis or by disrupting key protein interactions necessary for viral assembly.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within microbial cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth.
  • Disruption of Cellular Processes : It can interfere with the synthesis of nucleic acids or proteins, leading to reduced viability in pathogens.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives tested against multi-drug resistant strains .

Evaluation in Animal Models

In vivo studies have demonstrated the safety profile of this compound. Mice treated with the compound showed no significant adverse effects at therapeutic doses, suggesting its potential for further development as a therapeutic agent .

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